4-(4-Fluoro-3-methylphenyl)benzaldehyde
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Overview
Description
4-(4-Fluoro-3-methylphenyl)benzaldehyde is an organic compound characterized by a benzene ring substituted with a fluorine atom and a methyl group at the 4th and 3rd positions, respectively, and an aldehyde group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Benzaldehyde Derivatization: The compound can be synthesized by the derivatization of benzaldehyde with appropriate fluorinating and methylating agents.
Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura cross-coupling can be employed, where a boronic acid derivative of the fluorinated phenyl group is coupled with an aldehyde derivative.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves optimized conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.
Purification Techniques: Post-synthesis purification may involve recrystallization, distillation, or chromatographic methods to achieve the desired purity levels.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation Products: Carboxylic acids such as 4-(4-fluoro-3-methylphenyl)benzoic acid.
Reduction Products: Alcohols such as 4-(4-fluoro-3-methylphenyl)benzyl alcohol.
Substitution Products: Nitro derivatives or halogenated compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities. Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-(4-Fluoro-3-methylphenyl)benzaldehyde exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the biological context and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
4-(3-Fluoro-4-methylphenyl)benzaldehyde: Similar structure but with the positions of the fluorine and methyl groups reversed.
4-(4-Methylphenyl)benzaldehyde: Lacks the fluorine atom.
4-(4-Fluorophenyl)benzaldehyde: Lacks the methyl group.
Uniqueness: The presence of both fluorine and methyl groups on the phenyl ring of 4-(4-Fluoro-3-methylphenyl)benzaldehyde imparts unique electronic and steric properties, influencing its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
4-(4-fluoro-3-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-8-13(6-7-14(10)15)12-4-2-11(9-16)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWGTEHHYHWSSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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